molecular formula C14H22ClN3O2 B13078540 Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride

Cat. No.: B13078540
M. Wt: 299.79 g/mol
InChI Key: YEHXBSOVEPWPSD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves the condensation of hexyl iminoformate with 4-aminobenzamidine in the presence of hydrochloric acid. The reaction is typically carried out in an organic solvent such as toluene . The steps include:

  • Dissolving hexyl iminoformate in toluene.
  • Adding hydrochloric acid gas to the solution.
  • Allowing the reaction to proceed to form the desired product.
  • Filtering the solid product and washing it with an appropriate solvent.
  • Drying the product to obtain pure this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound exerts its effects by binding to specific sites on these targets, leading to inhibition or activation of their functions. The pathways involved include signal transduction and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • Hexyl (amino(4-aminophenyl)methylene)carbamate
  • Hexyl (amino(4-aminophenyl)methylene)carbamate hydrochloride
  • Hexyl (amino(4-aminophenyl)methylene)carbamate hydrobromide

Uniqueness

This compound is unique due to its specific molecular structure and its role as an impurity in Dabigatran Etexilate. Its chemical properties, such as solubility and stability, also distinguish it from similar compounds .

Properties

Molecular Formula

C14H22ClN3O2

Molecular Weight

299.79 g/mol

IUPAC Name

hexyl (NZ)-N-[amino-(4-aminophenyl)methylidene]carbamate;hydrochloride

InChI

InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11;/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18);1H

InChI Key

YEHXBSOVEPWPSD-UHFFFAOYSA-N

Isomeric SMILES

CCCCCCOC(=O)/N=C(/C1=CC=C(C=C1)N)\N.Cl

Canonical SMILES

CCCCCCOC(=O)N=C(C1=CC=C(C=C1)N)N.Cl

Origin of Product

United States

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